N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
CAS No.: 1609407-17-1
Cat. No.: VC4084874
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609407-17-1 |
|---|---|
| Molecular Formula | C17H22BrNO2 |
| Molecular Weight | 352.3 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide |
| Standard InChI | InChI=1S/C17H21NO2.BrH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H |
| Standard InChI Key | AZWKFQZIJWDQQT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br |
| Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a phenethylamine backbone substituted with a 4-methoxyphenyl group at the β-position and a 2-methoxybenzyl group attached to the amine nitrogen. The hydrobromide salt enhances its solubility in polar solvents, a critical factor for bioavailability. Key structural features include:
-
Aromatic Systems: Two methoxy-substituted benzene rings contribute to π-π stacking interactions with biological targets.
-
Ethylamine Linker: Facilitates conformational flexibility, enabling receptor binding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂BrNO₂ |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 2-(4-Methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrobromide |
| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br |
| CAS Number | 1609399-90-7 |
Spectroscopic Characteristics
-
NMR: The ¹H-NMR spectrum exhibits doublets for methoxy protons (δ 3.72–3.85 ppm) and aromatic protons (δ 6.80–7.25 ppm).
-
Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 352.3 (M+H⁺), with fragmentation patterns indicative of methoxy group loss.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step protocol:
-
Imine Formation: Condensation of 4-methoxyphenylacetone with 2-methoxybenzylamine yields a Schiff base intermediate.
-
Reductive Amination: Catalytic hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine.
-
Salt Formation: Treatment with hydrobromic acid produces the hydrobromide salt.
Table 2: Key Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Imine Formation | EtOH, reflux, 12 h | 78% |
| Reductive Amination | H₂ (50 psi), Pd/C, MeOH, 24 h | 65% |
| Salt Formation | HBr (48%), RT, 2 h | 92% |
Industrial-Scale Production
Optimization focuses on enantioselective synthesis using chiral catalysts (e.g., (R)-selective ω-transaminases), achieving >99% enantiomeric excess (ee). Continuous-flow systems enhance throughput, reducing reaction times by 40% compared to batch processes.
Pharmacological Profile
Receptor Binding Affinity
The compound exhibits high affinity for serotonin receptors, particularly:
-
5-HT₂A: Ki = 12 nM (competitive binding assays using [³H]ketanserin).
-
5-HT₂C: Ki = 28 nM, suggesting potential modulation of mood and appetite.
Table 3: Receptor Binding Data
| Receptor | Ki (nM) | Assay Method |
|---|---|---|
| 5-HT₂A | 12 | Radioligand ([³H]ketanserin) |
| 5-HT₂C | 28 | Radioligand ([³H]mesulergine) |
| DAT | 450 | [³H]WIN-35,428 uptake |
Monoamine Transporter Interactions
-
Dopamine Transporter (DAT): Moderate inhibition (IC₅₀ = 450 nM), altering synaptic dopamine levels.
-
Serotonin Transporter (SERT): Weak activity (IC₅₀ > 1 μM), indicating selectivity over 5-HT reuptake.
Biological Activities and Mechanisms
In Vitro Effects
-
Cellular Signaling: Dose-dependent activation of ERK1/2 pathways in HEK-293 cells transfected with 5-HT₂A receptors (EC₅₀ = 0.8 μM).
-
Gene Expression: Downregulates FOS and EGR-1 in cortical neurons, implicating roles in synaptic plasticity.
In Vivo Pharmacodynamics
-
Rodent Models: At 1 mg/kg (i.p.), induces head-twitch responses in mice, a behavioral proxy for 5-HT₂A activation.
-
Thermoregulation: Elevates core body temperature by 1.5°C at 2 mg/kg, consistent with serotonergic hyperactivity.
Applications in Research
Neuropharmacology
-
Psychoactive Compound Analog: Serves as a structural template for designing 5-HT₂A agonists with reduced hallucinogenic liability.
-
PET Tracer Development: Radiolabeled analogs (e.g., [¹¹C]-derivatives) enable in vivo imaging of 5-HT₂A receptor density.
Medicinal Chemistry
-
Lead Optimization: Modifications to the methoxy positions improve metabolic stability (t₁/₂ increased from 0.8 h to 4.2 h in human hepatocytes).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume